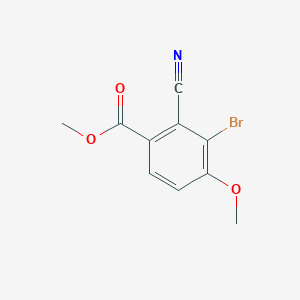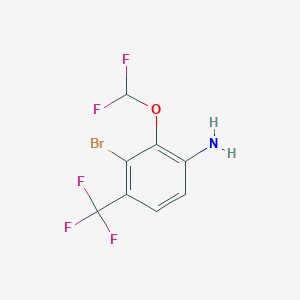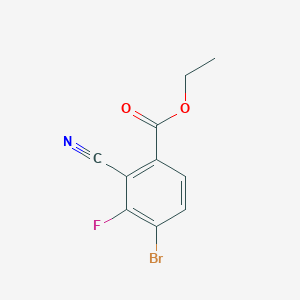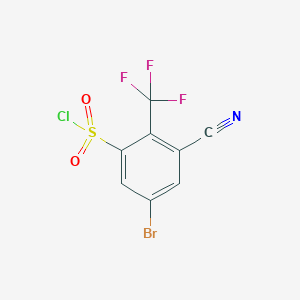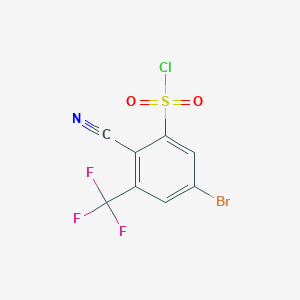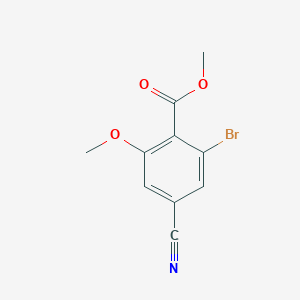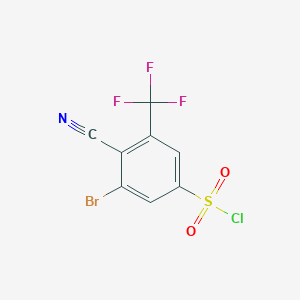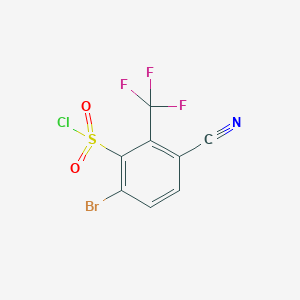
(1-Methyl-1H-indol-4-ylmethyl)-hydrazine
Descripción general
Descripción
The compound “(1-Methyl-1H-indol-4-ylmethyl)-hydrazine” is a derivative of indole, which is a heterocyclic compound . Indoles are widely used in medicinal chemistry and have various biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized for research purposes . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives : One study explored the microwave-assisted synthesis of 1H-indol containing pyrazole derivatives. These compounds were synthesized by reacting chalcones with hydrazine hydrate and other hydrazides, followed by characterization through elemental analysis and NMR techniques (Swarnkar, Ameta, & Vyas, 2014).
Development of Benzohydrazides and Derivatives : Another research focused on the preparation of 4-(1H-Azol-1-ylmethyl)benzohydrazides from various starting materials, including hydrazine hydrate. The study extended to synthesizing oxadiazoles, triazole-thione, and N-benzoyl-N′-alkyl(aryl)sulfonylhydrazines, demonstrating diverse chemical reactions and product possibilities (Osyanin, Purygin, & Belousova, 2005).
Antibacterial and Antifungal Screening : A study synthesized 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1, 2, 4-thiadiazol-2-amine derivatives and evaluated them for antibacterial and antifungal activity. Some compounds showed significant inhibition against S. aureus, E. coli, and C. albicans (Siddiqui & Alam, 2016).
Antioxidant Properties : A 2021 study synthesized novel 1-(4-aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines. These compounds were characterized and tested for their antioxidant properties, revealing promising activities in radical scavenging assays (Durgeswari, Ganta, & Murthy, 2021).
Microwave-assisted Synthesis of Indole-carbohydrazones : Research in 2008 detailed the microwave-assisted synthesis of hydrazones from methyl 1H-indole-6-carboxylate and hydrazine, leading to the formation of indole-6-carbohydrazides, further derivatized to obtain target compounds (Zhao Zhi-gang, 2008).
Synthesis and Antibacterial Activities of Semicarbazone Derivatives : Another study synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Carrasco et al., 2020).
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Análisis Bioquímico
Biochemical Properties
(1-Methyl-1H-indol-4-ylmethyl)-hydrazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit tubulin polymerization, which is crucial for cell division and stability . The compound interacts with tubulin, leading to the disruption of microtubule dynamics, which can result in cell cycle arrest and apoptosis. Additionally, this compound has shown binding affinity to Bcl-2 family proteins, which are involved in regulating apoptosis . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines such as HeLa, MCF-7, and HT-29, the compound has demonstrated antiproliferative activities by inducing cell apoptosis and arresting cells in the G2/M phase . It influences cell signaling pathways by inhibiting tubulin polymerization and interacting with Bcl-2 family proteins, leading to the activation of apoptotic pathways. Furthermore, this compound affects gene expression by modulating the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of tubulin and Bcl-2 family proteins, inhibiting their functions . This inhibition disrupts microtubule dynamics and promotes apoptosis. Additionally, this compound modulates gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, further enhancing its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo studies . Over time, the compound’s effects on cellular function, such as apoptosis and cell cycle arrest, become more pronounced, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues. Threshold effects have been identified, where the compound’s efficacy in inhibiting tumor growth is maximized at specific dosage levels. These findings underscore the importance of optimizing dosage regimens for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its biological effects . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in target tissues are crucial for its therapeutic effects . Studies have shown that this compound is efficiently transported into cells, where it interacts with intracellular targets to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its targets . Post-translational modifications and targeting signals influence its localization, ensuring that this compound reaches the appropriate sites of action to exert its effects.
Propiedades
IUPAC Name |
(1-methylindol-4-yl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13-6-5-9-8(7-12-11)3-2-4-10(9)13/h2-6,12H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWVFBHJBSQHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



